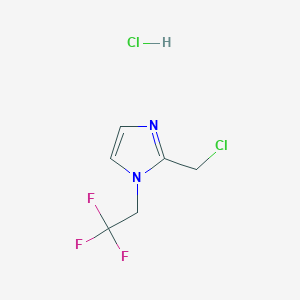

2-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole hydrochloride

Description

Properties

IUPAC Name |

2-(chloromethyl)-1-(2,2,2-trifluoroethyl)imidazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClF3N2.ClH/c7-3-5-11-1-2-12(5)4-6(8,9)10;/h1-2H,3-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSYSNBTTVWGSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)CCl)CC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135206-93-8 | |

| Record name | 1H-Imidazole, 2-(chloromethyl)-1-(2,2,2-trifluoroethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135206-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with an imidazole derivative. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride to introduce the chloromethyl group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction Reactions: The trifluoroethyl group can be reduced under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.

Major Products Formed

Substitution Reactions: Products include azido derivatives, thioethers, and secondary amines.

Oxidation Reactions: Products include imidazole N-oxides.

Reduction Reactions: Products include partially or fully reduced trifluoroethyl derivatives.

Scientific Research Applications

Overview

2-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole hydrochloride is a synthetic compound that has garnered attention in various scientific fields due to its unique structural properties. The compound features a trifluoroethyl group and an imidazole ring, which contribute to its diverse applications in chemistry, biology, and medicine.

Chemistry

- Building Block for Complex Molecules : The compound serves as a versatile building block in the synthesis of more complex molecules, particularly those incorporating trifluoroethyl groups. The presence of the chloromethyl group enhances its reactivity, making it suitable for various chemical transformations .

Biology

- Biochemical Probes : Research has investigated the compound's potential as a biochemical probe due to its capability to interact with biological macromolecules. This interaction can lead to insights into enzyme mechanisms and receptor functions .

Medicine

- Pharmaceutical Intermediate : There is ongoing exploration into its use as a pharmaceutical intermediate, especially in the development of antifungal and antibacterial agents. The unique structural features may enhance the bioactivity and metabolic stability of drug candidates .

Industry

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Chemical Identity :

Key Properties :

- Reactivity : The chloromethyl group is a reactive site for nucleophilic substitution, while the trifluoroethyl group provides strong electron-withdrawing effects due to fluorine atoms.

- Applications : Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals, leveraging its dual functional groups for further derivatization .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of substituents, molecular weights, and functional groups is summarized below:

| Compound Name (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Functional Features |

|---|---|---|---|---|

| Target Compound (135206-93-8) | C₆H₇Cl₂F₃N₂ | 235.03 | -CH₂Cl (2), -CH₂CF₃ (1) | High electrophilicity; halogen-rich |

| 2-(Hydroxymethyl)-1-methyl-1H-imidazole hydrochloride (718642-27-4) | C₅H₉ClN₂O | 164.59 | -CH₂OH (2), -CH₃ (1) | Polar hydroxyl group; lower reactivity |

| 2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride (78667-04-6) | C₅H₈Cl₂N₂ | 179.04 | -CH₂Cl (2), -CH₃ (1) | Chloromethyl without fluorine substitution |

| 2-(Chloromethyl)-1-(difluoromethyl)-1H-imidazole hydrochloride (1049718-73-1) | C₅H₆Cl₂F₂N₂ | 203.02 | -CH₂Cl (2), -CHF₂ (1) | Reduced fluorine content vs. target |

| 1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride (N/A) | C₇H₁₂Cl₂N₂ | 207.09 | -CH₂CH₂Cl (1), -CH₂CH₃ (2) | Ethyl and chloroethyl substituents |

Biological Activity

2-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole hydrochloride is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features, including a trifluoroethyl group and an imidazole ring. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₆H₆ClF₃N₂

- Molecular Weight : 235.04 g/mol

- IUPAC Name : 2-(chloromethyl)-1-(2,2,2-trifluoroethyl)imidazole hydrochloride

- SMILES : C1=CN(C(=N1)CCl)CC(F)(F)F

The biological activity of this compound is primarily attributed to its interaction with specific biological macromolecules:

- Lipophilicity Enhancement : The trifluoroethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes.

- Enzyme Interaction : The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction may lead to diverse biological effects depending on the target pathways involved .

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance:

- A study explored analogues of imidazole compounds as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups at specific positions was crucial for enhancing antibacterial activity .

Antifungal Properties

Imidazole compounds are well-known for their antifungal properties. The explored compound may serve as an intermediate in the synthesis of antifungal agents due to its structural characteristics.

Case Studies

- Antibacterial Studies : A study focused on 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole analogues demonstrated that modifications at the C-2 position significantly affected antibacterial efficacy against resistant strains .

- Pharmacological Investigations : Another investigation highlighted the role of trifluoromethyl groups in enhancing the pharmacokinetic profiles of drugs, suggesting that similar modifications in imidazole derivatives could lead to improved drug candidates .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(Chloromethyl)-1H-imidazole | Structure | Moderate antibacterial activity |

| 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole | Structure | High antibacterial activity against MRSA |

| 1-(Trifluoroethyl)-imidazole | Structure | Antifungal properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole hydrochloride?

- Methodology :

- Imidazole Ring Formation : Cyclization of α-halo ketones with 1,2-diamines under acidic conditions (e.g., ZnCl₂ catalysis) is a foundational step .

- Trifluoroethyl Group Introduction : Nucleophilic substitution using 2,2,2-trifluoroethyl bromide with a base (e.g., K₂CO₃) at controlled temperatures (60–80°C) .

- Hydrochloride Salt Formation : React the free base with HCl in anhydrous ethanol, followed by recrystallization for purity .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

Q. How can the compound’s purity and structural integrity be validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., chloromethyl at C2: δ 4.2–4.5 ppm for CH₂Cl; trifluoroethyl at N1: δ 3.8–4.0 ppm for CF₃CH₂) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., monoclinic P2₁/c symmetry observed in similar imidazoles) .

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What stability protocols are recommended for long-term storage?

- Storage Conditions :

- Store in airtight, light-resistant containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the chloromethyl group .

- Avoid aqueous solutions unless buffered at pH 4–6 to minimize decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoroethyl group during synthesis?

- Reaction Mechanism :

- The trifluoroethyl group’s electron-withdrawing nature enhances electrophilicity at the adjacent carbon, facilitating nucleophilic substitution .

- Computational studies (DFT) predict a lower activation energy (~15 kcal/mol) for CF₃CH₂Br compared to non-fluorinated analogs .

Q. How can contradictory biological activity data (e.g., MIC values) be resolved?

- Data Reconciliation Strategies :

- Structural-Activity Analysis : Compare MIC data across analogs (e.g., chloromethyl vs. bromomethyl derivatives). For example, chloromethyl imidazoles show 2–4× higher antibacterial activity than bromo analogs .

- Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS) to standardize bioavailability in assays .

- Table : Comparative MIC Data for Imidazole Derivatives

| Derivative | Antibacterial (µg/mL) | Antifungal (µg/mL) |

|---|---|---|

| Chloromethyl analog | 16 | 32 |

| Bromomethyl analog | 32 | 64 |

| Source: Adapted from |

Q. What computational tools predict the compound’s interactions with biological targets?

- Docking Studies :

- Use Schrödinger Suite or AutoDock Vina to model binding to cytochrome P450 enzymes. The trifluoroethyl group’s hydrophobicity improves binding affinity (ΔG ≈ −9.2 kcal/mol) .

- MD Simulations : Analyze conformational stability in lipid bilayers to assess membrane permeability .

Methodological Notes

- Contradiction Handling : Discrepancies in reaction yields (e.g., 60% vs. 75%) may arise from solvent purity (anhydrous vs. technical grade). Always use HPLC-grade solvents for reproducibility .

- Fluorine-Specific Effects : The CF₃ group’s metabolic stability reduces oxidative degradation in vivo, confirmed by LC-MS stability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.